![molecular formula C10H12N6O3S2 B4745434 N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as TAK-715, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. TAK-715 is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in several cellular processes, such as inflammation, cell differentiation, and apoptosis.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key regulator of inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, growth factors, and environmental stressors. Once activated, p38 MAPK phosphorylates various downstream targets, such as transcription factors, kinases, and cytoskeletal proteins, leading to the regulation of various cellular processes.
By inhibiting the activity of p38 MAPK, this compound can modulate several cellular processes, such as inflammation, cell differentiation, and apoptosis. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models of inflammation. Moreover, this compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of p38 MAPK.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in preclinical models. In a study by Kudo et al., this compound was shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in a mouse model of rheumatoid arthritis. Moreover, this compound was also shown to reduce the severity of joint inflammation and destruction in the same model.
In another study by Kato et al., this compound was shown to induce apoptosis in human breast cancer cells by inhibiting the activity of p38 MAPK. Moreover, this compound was also shown to inhibit the growth and metastasis of breast cancer cells in a mouse model of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. Firstly, this compound is a small molecule inhibitor of p38 MAPK, which makes it easy to administer and study in various preclinical models. Secondly, this compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound for lab experiments.
However, this compound also has some limitations for lab experiments. Firstly, this compound has been shown to have some off-target effects, such as the inhibition of other kinases, which may complicate the interpretation of the results. Secondly, the pharmacokinetics and pharmacodynamics of this compound may vary between different preclinical models, which may affect the reproducibility of the results.
Zukünftige Richtungen
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several potential future directions for research. Firstly, this compound may be investigated as a potential therapeutic agent in various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Secondly, this compound may be investigated as a potential anticancer agent in various cancers, such as breast cancer, lung cancer, and pancreatic cancer. Moreover, this compound may also be investigated as a potential adjuvant therapy in combination with other anticancer agents or immunotherapies. Finally, the off-target effects and pharmacokinetics of this compound may be further studied to improve its specificity and efficacy.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammatory disorders, and neurological disorders. Several studies have shown that this compound can inhibit the activity of p38 MAPK, which is involved in the regulation of inflammation and immune response. Therefore, this compound has been investigated as a potential anti-inflammatory agent in various preclinical models of inflammation, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Moreover, this compound has also been studied for its potential anticancer activity. Several studies have shown that p38 MAPK is involved in the regulation of cancer cell proliferation, survival, and metastasis. Therefore, this compound has been investigated as a potential anticancer agent in various preclinical models of cancer, such as breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-16-10(13-14-15-16)20-6-9(17)12-7-2-4-8(5-3-7)21(11,18)19/h2-5H,6H2,1H3,(H,12,17)(H2,11,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKHIDVWARSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4745356.png)
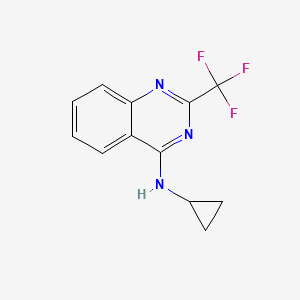
![N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4745361.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4745370.png)

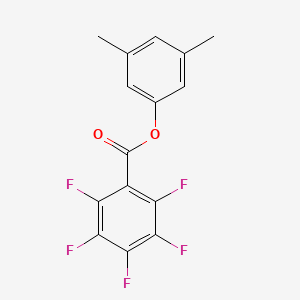
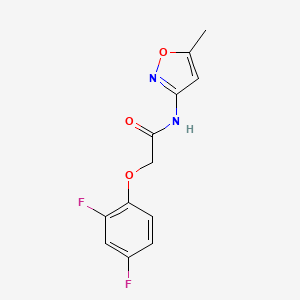
![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
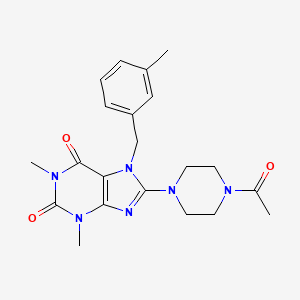
![6-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4745413.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4745419.png)
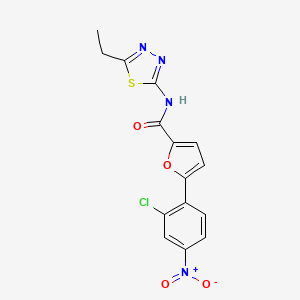
![N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)
